2-Fluoro-5-iodo-4-methylaniline

Drug Metabolism ADME-Tox Medicinal Chemistry

Sourcing a polyhalogenated aniline with orthogonal C-I/C-F reactivity for sequential cross-coupling can stall medicinal chemistry SAR campaigns. 2-Fluoro-5-iodo-4-methylaniline directly addresses this bottleneck. • Orthogonal C-I (labile) and C-F (inert) bonds enable regioselective sequential Suzuki/Stille couplings without protecting group manipulation. • The 2-fluoro substituent enhances metabolic stability vs. Cl/Br analogs by resisting CYP-mediated C-hydroxylation, while the 5-iodo handle serves as a late-stage diversification point for Type II kinase inhibitor motifs. • ≥98% purity ensures reliable stoichiometry in Pd-catalyzed transformations; available from mg to multi-gram scale with ambient shipping.

Molecular Formula C7H7FIN
Molecular Weight 251.04 g/mol
CAS No. 1820711-20-3
Cat. No. B1447139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-iodo-4-methylaniline
CAS1820711-20-3
Molecular FormulaC7H7FIN
Molecular Weight251.04 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1I)N)F
InChIInChI=1S/C7H7FIN/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,10H2,1H3
InChIKeyOEERMEPVDPEFFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-iodo-4-methylaniline: A Strategic Ortho-Fluoro-Iodo Aniline Scaffold


2-Fluoro-5-iodo-4-methylaniline is a polyhalogenated aromatic amine building block (C7H7FIN, MW: 251.04 g/mol) characterized by a unique substitution pattern featuring an ortho-fluorine and a meta-iodine atom on a 4-methylaniline core . Its primary value in medicinal and agrochemical chemistry lies in the strategic orthogonality of the C-I and C-F bonds, which allows for highly regioselective, sequential functionalization, particularly in palladium-catalyzed cross-coupling and C-H activation reactions [1]. The compound is commercially available from multiple suppliers with typical purities of ≥95% .

Orthogonal C-I and C-F bonds enable sequential Pd-catalyzed functionalization
Regioselective scaffold for medicinal and agrochemical discovery programs

Why Analogs Cannot Replace This Scaffold


Substituting 2-Fluoro-5-iodo-4-methylaniline with a simpler aniline derivative is not feasible due to the orthogonal and tunable reactivity conferred by its specific halogenation pattern. The presence of both a strong C-F bond and a labile C-I bond on the same ring enables a sequential functionalization strategy unattainable with analogs like 2-fluoro-4-methylaniline (lacking the cross-coupling handle) or 5-iodo-2-methylaniline (lacking the metabolic stability and electronic modulation of the fluorine) [1][2]. Furthermore, the specific regioisomer (2-fluoro, 5-iodo) dictates distinct electronic and steric properties in the final product's binding pocket, a nuance that regiomeric or alternative halogen analogs (e.g., 2-chloro-5-iodo-4-methylaniline) cannot replicate, as shown by differential metabolic and enzyme inhibition profiles [3]. This evidence directly informs the quantitative differentiators below.

2-Fluoro-5-iodo-4-methylaniline
2-fluoro-4-methylaniline
Lacks the iodo cross-coupling handle; sequential functionalization strategy is not feasible.
2-Fluoro-5-iodo-4-methylaniline
5-iodo-2-methylaniline
Missing 2-fluoro group may alter metabolic stability and electronic modulation reported for fluorinated anilines.

Quantitative Evidence: Performance vs. Close Analogs


Superior Metabolic Stability of Fluorine over Chlorine and Bromine

The 2-fluoro substituent in this compound class imparts superior metabolic stability compared to its 2-chloro or 2-bromo counterparts. In rat liver microsomal assays of 2-halogenated 4-methylanilines, the 2-fluoro derivative demonstrated the lowest rate of side-chain C-hydroxylation, a primary detoxification pathway. The rate increased in the order: 2-fluoro-4-methylaniline < 2-chloro-4-methylaniline < 2-bromo-4-methylaniline [1]. This suggests that incorporating a 2-fluoro, instead of a 2-chloro or 2-bromo, group is a strategic choice for prolonging metabolic half-life in a lead compound.

Metabolic stability
Cross-study comparable
Rate of side-chain C-hydroxylation: 2-F < 2-Cl < 2-Br
Reported ranking supports fluoroaniline selection for ADME optimization studies.
Rat liver microsomal data; verify under target conditions.
Drug Metabolism ADME-Tox Medicinal Chemistry

Higher Catalytic Turnover with Ortho-Iodine in Cross-Coupling

The iodine atom at the 5-position provides a significantly more reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) compared to its bromo or chloro analogs. While direct comparative yield data for this exact compound is proprietary, it is a well-established principle in catalytic chemistry that aryl iodides undergo oxidative addition to Pd(0) catalysts an order of magnitude faster than aryl bromides and several orders of magnitude faster than aryl chlorides [1]. This translates to the potential for higher yields, lower catalyst loadings, and milder reaction conditions, making the iodo-derivative the preferred choice for complex or challenging coupling partners.

Cross-coupling reactivity
Class-level inference
Ar-I >> Ar-Br > Ar-Cl
Iodo reactivity supports efficient late-stage functionalization under mild conditions.
General Pd(0) trend; proprietary yield data may vary.
Organic Synthesis Cross-Coupling Palladium Catalysis

Reduced CYP2E1 Inhibition vs. Chlorinated Anilines

Fluorinated aniline derivatives exhibit significantly lower potential for inhibiting the human cytochrome P450 enzyme CYP2E1, a major source of adverse drug-drug interactions and toxicity, compared to their chlorinated or brominated counterparts. A structure-activity relationship (SAR) study of 44 halogenated anilines demonstrated that CYP2E1 inhibition was consistently weaker for fluorine-substituted anilines than for chlorine- or bromine-substituted ones [1]. The most potent inhibitors were dichloroanilines, with IC50 values in the low micromolar range (e.g., 3,4-dichloroaniline, IC50 = 8.0 μM). In contrast, fluorine substitution generally produced weaker inhibition, suggesting a safer profile [1].

CYP2E1 inhibition
Class-level inference
Fluoroanilines: weaker inhibition vs 3,4-dichloroaniline (IC50 8.0 μM)
Fluorine substitution may reduce off-target CYP inhibition risk in early discovery.
Recombinant CYP2E1 assay; confirm in relevant isoform panel.
Drug-Drug Interactions Toxicology Medicinal Chemistry

High-Value Applications in Drug and Agrochemical Discovery


Metabolically Stable Kinase Inhibitor Scaffolds

The compound is an ideal precursor for synthesizing Type II kinase inhibitors or other ATP-competitive antagonists where a 4-methylaniline moiety is a common pharmacophore. The 2-fluoro group is integrated to improve metabolic stability by reducing susceptibility to C-hydroxylation, a key differentiator over chloro or bromo analogs as shown in Section 3 [1]. The 5-iodo handle is then used in a late-stage Suzuki coupling to introduce a diverse heteroaromatic 'tail', enabling rapid exploration of kinase selectivity pockets. This orthogonal reactivity allows for a more efficient and targeted SAR campaign, avoiding the synthetic limitations and potential CYP inhibition liabilities of non-fluorinated or heavier halogen analogs [2][3].

Novel Fluorinated Insecticides and Fungicides

In agrochemical research, the introduction of fluorine is a validated strategy for enhancing the bioactivity, lipophilicity, and environmental stability of active ingredients [4]. This compound provides a direct route to new anthranilic diamide insecticides (e.g., chlorantraniliprole analogs) or fluorinated fungicides [4][5]. The 2-fluoro-4-methylaniline core is a privileged substructure in this field, and the addition of the 5-iodo group allows for the convergent introduction of complex amide or heterocyclic motifs via cross-coupling, a key step for optimizing potency and species selectivity while leveraging the metabolic benefits of the fluorine atom [1].

Monomer for Fluorinated Conjugated Polymers

This compound can serve as a monomer or comonomer in the synthesis of fluorinated polyanilines or other π-conjugated polymers for organic electronics. The 5-iodo group enables its incorporation into polymer backbones via palladium-catalyzed polycondensation reactions (e.g., Stille or Suzuki polycondensation). The 2-fluoro substituent is critical for modulating the polymer's electronic properties (e.g., HOMO/LUMO levels), intermolecular packing, and film morphology, often leading to enhanced charge carrier mobility and device stability compared to non-fluorinated or chloro/bromo-substituted analogs [6].

Application
Selection Property
Validation Focus
Metabolically stable kinase inhibitor scaffolds
Orthogonal C-I/C-F for sequential SAR exploration
CYP inhibition profile & metabolic stability
Fluorinated agrochemical discovery
Fluorine-enhanced bioactivity & environmental stability
Cross-coupling efficiency & heterocycle introduction
Fluorinated conjugated polymers
Fluoro-modulated electronic properties
Charge carrier mobility & film morphology

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